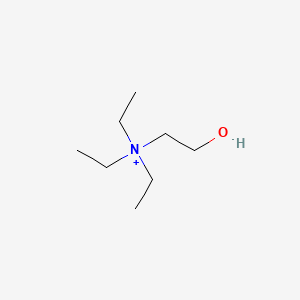

Triethylcholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

302-61-4 |

|---|---|

Molecular Formula |

C8H20NO+ |

Molecular Weight |

146.25 g/mol |

IUPAC Name |

triethyl(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C8H20NO/c1-4-9(5-2,6-3)7-8-10/h10H,4-8H2,1-3H3/q+1 |

InChI Key |

GZBUMTPCIKCWFW-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CCO |

Canonical SMILES |

CC[N+](CC)(CC)CCO |

Related CAS |

152-22-7 (chloride) 5957-17-5 (iodide) |

Synonyms |

N,N,N-triethyl-N-2-hydroxyethylammonium N,N,N-triethyl-N-2-hydroxyethylammonium chloride triethyl (2-hydroxyethyl)ammonium chloride triethylaminoethanol triethylcholine triethylcholine bromide triethylcholine chloride triethylcholine iodide |

Origin of Product |

United States |

Foundational & Exploratory

The Neurological Mechanism of Triethylcholine: A Technical Guide to a Classic False Neurotransmitter

For Immediate Release

This document provides an in-depth technical overview of the mechanism of action of triethylcholine (TEC) in neurons. It is intended for researchers, scientists, and drug development professionals engaged in the study of cholinergic systems and neuromuscular transmission. This guide details the molecular interactions of TEC, its role as a precursor to a false neurotransmitter, and the resulting physiological effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Executive Summary

This compound is a synthetic choline analog that acts as a potent and specific disruptor of cholinergic neurotransmission. Its mechanism is multifaceted, primarily involving its competition with endogenous choline and its subsequent metabolic conversion into a functionally weak "false" neurotransmitter. By acting as a presynaptic inhibitor of acetylcholine (ACh) synthesis and release, TEC has been instrumental in elucidating the dynamics of cholinergic nerve terminals. The core actions of TEC are:

-

Competitive Substrate for Choline Transporter: TEC is actively transported into cholinergic nerve terminals via the high-affinity choline transporter (CHT), competing with choline and thereby reducing the uptake of the natural precursor for ACh synthesis.

-

Substrate for Choline Acetyltransferase: Inside the neuron, TEC is acetylated by the enzyme choline acetyltransferase (ChAT) to form acetylthis compound (acetyl-TEC).

-

Formation of a False Neurotransmitter: Acetyl-TEC is packaged into synaptic vesicles, replacing ACh.

-

Depletion of Acetylcholine: The synthesis of the false transmitter depletes the stores of acetyl-CoA and occupies the enzymatic and transport machinery necessary for ACh synthesis.

-

Weak Postsynaptic Action: Upon neural stimulation, acetyl-TEC is released into the synaptic cleft but acts as a very weak agonist at postsynaptic nicotinic and muscarinic receptors, leading to a failure of neuromuscular and ganglionic transmission.

This process results in a characteristic, slowly developing muscle weakness that is exacerbated by high-frequency nerve stimulation, as the readily available stores of ACh are depleted and replaced by the ineffective false transmitter.

Core Mechanism of Action

The primary mechanism of this compound is its function as a precursor to a cholinergic false neurotransmitter. This process can be broken down into a sequence of events at the presynaptic terminal.

First, TEC competes with choline for uptake into the neuron through the high-affinity choline transporter (CHT)[1]. Once inside the presynaptic terminal, TEC serves as a substrate for choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to TEC, producing acetylthis compound (acetyl-TEC). This newly synthesized molecule is then transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT), displacing authentic acetylcholine.

Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane and release their contents into the synaptic cleft. However, the released acetyl-TEC is a poor substitute for acetylcholine. It has significantly lower efficacy at postsynaptic nicotinic and muscarinic receptors[1]. This results in a sub-threshold depolarization of the postsynaptic membrane, failing to propagate the nerve impulse effectively. The continuous synthesis and release of this "false transmitter" lead to a progressive depletion of functional acetylcholine, causing a characteristic decline in muscle contraction strength, particularly during periods of high neuronal activity[1]. The effects of TEC poisoning can be reversed by the administration of choline, but not by acetylcholinesterase inhibitors[1].

References

The Biological Effects of Triethylcholine on Synaptic Transmission: A Technical Guide

Abstract

Triethylcholine (TEC) is a synthetic analogue of choline that profoundly impacts cholinergic neurotransmission. Its primary mechanism involves acting as a precursor to a "false neurotransmitter," leading to a progressive failure of synaptic transmission, particularly at the neuromuscular junction. TEC competitively inhibits the high-affinity choline transporter (CHT), is subsequently acetylated by choline acetyltransferase (ChAT) to form acetylthis compound (acetyl-TEC), and is released from nerve terminals upon stimulation. However, acetyl-TEC is a significantly less potent agonist at postsynaptic nicotinic acetylcholine receptors compared to acetylcholine (ACh). This results in subthreshold end-plate potentials and a frequency-dependent blockade of neuromuscular transmission, mimicking symptoms of myasthenia gravis. This document provides an in-depth examination of the biochemical and physiological effects of TEC, summarizes quantitative data, details key experimental protocols used in its study, and illustrates its mechanism of action through signaling and workflow diagrams.

Introduction

Cholinergic synapses are fundamental for a vast array of physiological processes, from muscle contraction to cognitive functions. The fidelity of this signaling depends on the precise synthesis, packaging, release, and degradation of the neurotransmitter acetylcholine (ACh)[1][2]. The synthesis of ACh is critically dependent on the availability of its precursors, acetyl coenzyme A and choline[3]. Choline is transported into the presynaptic terminal via a high-affinity choline transporter (CHT), a process that is the rate-limiting step in ACh synthesis[4][5].

The concept of a "false neurotransmitter" was pivotal in understanding synaptic pharmacology, with this compound serving as a classic example[6]. A false neurotransmitter is a substance that is taken up and processed by the neuron's synthetic and release machinery in a manner similar to the endogenous neurotransmitter but has significantly lower efficacy at the postsynaptic receptor[6]. By being released in place of the true neurotransmitter, it effectively dilutes the synaptic signal, leading to transmission failure. TEC's ability to exploit the cholinergic pathway has made it an invaluable tool for studying the dynamics of ACh synthesis, storage, and release.

Mechanism of Action

The disruptive effect of this compound on synaptic transmission is a multi-step process that begins with its entry into the presynaptic terminal and culminates in the release of a functionally weak neurotransmitter.

Competition for Choline Uptake

TEC is structurally similar to choline, allowing it to act as a substrate for the high-affinity, sodium-dependent choline transporter (CHT) located on the presynaptic membrane[6][7]. It competes with endogenous choline for transport into the cholinergic nerve ending. This competitive inhibition reduces the amount of choline available for the synthesis of acetylcholine, which is the first step in its disruptive action[6]. The neuromuscular block induced by TEC is characteristically slow in onset and is exacerbated by high-frequency nerve stimulation, as this depletes ACh stores more rapidly and increases the demand for choline uptake[6][8].

Formation of a False Neurotransmitter

Once inside the presynaptic terminal, TEC is acetylated by the enzyme choline-O-acetyltransferase (ChAT) to form acetylthis compound (acetyl-TEC)[6]. This newly synthesized molecule is then transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT), alongside any remaining ACh.

Release and Postsynaptic Inefficacy

Upon the arrival of an action potential, the synaptic vesicles fuse with the presynaptic membrane, releasing their contents, which now include both ACh and acetyl-TEC, into the synaptic cleft. Acetyl-TEC binds to postsynaptic nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, but it is a much weaker agonist than ACh. The binding of acetyl-TEC fails to produce a sufficient depolarization (end-plate potential) to reach the threshold required to trigger a muscle fiber action potential[9]. The co-release of this "false" transmitter with diminishing stores of true ACh leads to a progressive failure of synaptic transmission.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The "ins" and "outs" of the high-affinity choline transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Choline transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

The Discovery and Scientific Journey of Triethylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core research surrounding triethylcholine (TEC), a pivotal compound in the study of cholinergic neurotransmission. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols from foundational studies, and quantitative data on its biological effects.

A Historical Overview: From Choline Analogue to a Tool for Neuroscience

The story of this compound is intrinsically linked to the broader exploration of the cholinergic nervous system. Early investigations into the structure and function of acetylcholine (ACh), the primary neurotransmitter at the neuromuscular junction and in various parts of the autonomic and central nervous systems, paved the way for the study of its synthetic analogues.

The initial pharmacological investigations of this compound, the triethyl analogue of choline, were conducted in the mid-20th century. Researchers sought to understand how modifications to the choline molecule would affect its interaction with the machinery of cholinergic neurotransmission. Landmark studies by Keston and Wortis in 1946 demonstrated that the toxic effects of this compound in mice, specifically respiratory paralysis, could be reversed by the administration of choline, hinting at a competitive interaction between the two molecules.[1]

Subsequent research by Burgen and colleagues in 1956 was crucial in elucidating the mechanism of action of TEC. They discovered that this compound could be acetylated by the enzyme choline-O-acetyltransferase (ChAT) at a rate comparable to that of choline itself.[1] This finding laid the groundwork for the concept of a "false neurotransmitter," a compound that mimics the natural neurotransmitter and is processed by the neuron's synthetic and release mechanisms, but is functionally inactive or significantly less active at the postsynaptic receptor.

The pioneering work of Bowman and Rand in the early 1960s further solidified the understanding of this compound's effects on neuromuscular transmission. Their experiments on various animal models and isolated nerve-muscle preparations revealed that TEC induces a slowly developing muscle weakness that is exacerbated by exercise, a characteristic feature of pre-junctional neuromuscular blockade.[1] They proposed that this compound is taken up by cholinergic nerve terminals, acetylated to form acetylthis compound, and then released in place of acetylcholine, leading to a failure of neuromuscular transmission.[1]

Mechanism of Action: A "False" Messenger in the Cholinergic Synapse

This compound exerts its effects on the cholinergic system through a multi-step process that ultimately leads to the depletion of functional acetylcholine at the synapse. Its structural similarity to choline allows it to hijack the machinery responsible for ACh synthesis and release.

The primary mechanisms of action of this compound are:

-

Competitive Inhibition of Choline Uptake: this compound competes with choline for the high-affinity choline transporter (CHT) located on the presynaptic nerve terminal. This competition reduces the amount of choline available within the neuron for acetylcholine synthesis.

-

Substrate for Choline Acetyltransferase (ChAT): Once inside the cholinergic neuron, this compound acts as a substrate for the enzyme choline acetyltransferase. ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, forming acetylthis compound.

-

Formation of a "False Neurotransmitter": Acetylthis compound is packaged into synaptic vesicles and released upon nerve stimulation, mimicking the release of acetylcholine. However, acetylthis compound is a very weak agonist at postsynaptic nicotinic acetylcholine receptors, and therefore fails to elicit a significant muscle contraction.

-

Depletion of Acetylcholine Stores: The continuous synthesis and release of the inactive acetylthis compound, coupled with the reduced uptake of choline, leads to a progressive depletion of acetylcholine from the presynaptic terminal. This depletion is more pronounced during high-frequency nerve stimulation, explaining the characteristic use-dependent muscle weakness observed with this compound administration.

The following diagram illustrates the signaling pathway of this compound as a false neurotransmitter precursor.

Quantitative Data on the Biological Effects of this compound

The following tables summarize the available quantitative data on the toxicity and inhibitory potency of this compound. It is important to note that specific values can vary depending on the experimental conditions, animal species, and methodologies used.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rabbit | Intravenous | 100 | [2] |

| Mouse | Intravenous | Data not available | |

| Mouse | Oral | Data not available | |

| Rat | Intraperitoneal | Data not available |

Table 2: Inhibitory Potency of this compound

| Target | Parameter | Value | Species/Preparation | Reference |

| High-Affinity Choline Uptake | Ki / IC50 | Data not available | Data not available | |

| Choline Acetyltransferase | Ki / IC50 | Data not available | Data not available |

Key Experimental Protocols in this compound Research

The following sections provide detailed methodologies for key experiments that were instrumental in characterizing the pharmacological effects of this compound.

Synthesis of this compound Bromide

This protocol describes a general method for the synthesis of this compound bromide from triethylamine and 2-bromoethanol.

Materials:

-

Triethylamine

-

2-Bromoethanol

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of triethylamine in anhydrous diethyl ether.

-

Slowly add an equimolar amount of 2-bromoethanol to the stirred solution.

-

Fit the flask with a reflux condenser and gently reflux the mixture for 2-3 hours with continuous stirring.

-

Allow the reaction mixture to cool to room temperature. A white precipitate of this compound bromide will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound bromide.

-

Dry the crystals under vacuum.

Isolated Rat Phrenic Nerve-Diaphragm Preparation

This ex vivo preparation is a classic model for studying neuromuscular transmission and the effects of drugs on muscle contraction.

Materials:

-

Male Wistar rat (200-250 g)

-

Krebs-Henseleit solution (or other suitable physiological salt solution)

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection instruments (scissors, forceps)

-

Organ bath with stimulating and recording electrodes

-

Isotonic force transducer

-

Amplifier and data acquisition system

Procedure:

-

Euthanize the rat by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Open the thoracic cavity to expose the diaphragm.

-

Carefully dissect out one hemidiaphragm with the phrenic nerve attached.

-

Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach the tendinous portion of the diaphragm to a fixed point and the muscular part to an isotonic force transducer.

-

Place the phrenic nerve on a pair of stimulating electrodes.

-

Allow the preparation to equilibrate for at least 30 minutes, with periodic washing with fresh Krebs solution.

-

Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a desired frequency (e.g., 0.1 Hz for single twitches or higher frequencies for tetanic contractions).

-

Record the isometric or isotonic contractions of the diaphragm muscle.

-

Once a stable baseline of contractions is established, introduce this compound into the organ bath at the desired concentration.

-

Record the changes in muscle contraction over time to assess the onset, magnitude, and duration of the neuromuscular blockade.

The following diagram illustrates the workflow for the isolated phrenic nerve-diaphragm experiment.

Bioassay of Acetylcholine Release using Frog Rectus Abdominis Muscle

This bioassay provides a method to quantify the amount of acetylcholine released from a tissue preparation, such as the minced brain or a perfused organ.

Materials:

-

Frog (Rana species)

-

Frog Ringer's solution

-

Acetylcholine standards of known concentrations

-

Tissue extract or perfusate containing an unknown amount of acetylcholine

-

Organ bath

-

Isotonic lever and kymograph (or modern force transducer and data acquisition system)

-

Dissection instruments

Procedure:

-

Pith a frog and dissect out the rectus abdominis muscles.

-

Mount one of the muscles in an organ bath containing Frog Ringer's solution, aerated with air.

-

Attach the lower end of the muscle to a fixed point and the upper end to an isotonic lever to record contractions on a kymograph.

-

Allow the muscle to equilibrate.

-

Establish a dose-response curve for acetylcholine by adding known concentrations of acetylcholine to the organ bath and recording the height of the resulting contractions.

-

After each dose, wash the muscle with fresh Ringer's solution and allow it to relax back to the baseline.

-

Once a reproducible dose-response curve is obtained, add the tissue extract or perfusate containing the unknown concentration of acetylcholine to the organ bath.

-

Record the height of the contraction produced by the unknown sample.

-

By comparing the contraction height produced by the unknown sample to the dose-response curve of the acetylcholine standards, the concentration of acetylcholine in the sample can be determined.

Conclusion

The discovery and subsequent investigation of this compound have been instrumental in advancing our understanding of cholinergic neurotransmission. Its unique mechanism of action as a precursor to a false neurotransmitter has provided a powerful tool for studying the processes of acetylcholine synthesis, storage, and release. The experimental protocols detailed in this guide represent the foundational techniques that have been used to unravel the complex pharmacology of this intriguing molecule. While some specific quantitative data from early studies may be sparse, the qualitative and mechanistic understanding gained from this research remains a cornerstone of neuropharmacology. Further research may focus on re-evaluating the quantitative aspects of this compound's interactions with modern molecular techniques and exploring its potential applications in contemporary neuroscience research.

References

Triethylcholine as an Inhibitor of Acetylcholine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of triethylcholine (TEC) as an inhibitor of acetylcholine (ACh) synthesis. This compound exerts its inhibitory effects primarily by acting as a "false neurotransmitter" precursor. It competitively inhibits the high-affinity choline transporter (CHT), thereby reducing the uptake of choline into cholinergic nerve terminals. Once transported into the neuron, TEC is acetylated by choline acetyltransferase (ChAT) to form acetylthis compound, a functionally weak analog of acetylcholine. The subsequent release of this "false transmitter" in place of acetylcholine leads to a reduction in cholinergic neurotransmission. This document details the mechanism of action of this compound, presents available quantitative data on its interactions with key proteins in the acetylcholine synthesis pathway, provides detailed experimental protocols for studying its effects, and includes visualizations of the relevant pathways and workflows.

Mechanism of Action: The False Neurotransmitter Hypothesis

This compound's primary mechanism for inhibiting acetylcholine synthesis is its function as a precursor to a false neurotransmitter.[1] This process can be broken down into three key stages:

-

Competition for Choline Uptake: this compound is a structural analog of choline and competes with it for transport into the presynaptic terminal via the high-affinity choline transporter (CHT).[2] This competitive inhibition reduces the amount of choline available for acetylcholine synthesis, which is the rate-limiting step in this pathway.[3][4] The inhibitory effect of this compound on choline transport can be overcome by an excess of choline.[1]

-

Acetylation by Choline Acetyltransferase: Once inside the cholinergic neuron, this compound serves as a substrate for the enzyme choline acetyltransferase (ChAT).[1] ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, producing acetylthis compound.[5] Studies have shown that this compound is acetylated by ChAT about as effectively as choline itself.[1]

-

Vesicular Storage and Release: Acetylthis compound is then packaged into synaptic vesicles by the vesicular acetylcholine transporter (VAChT). Upon nerve stimulation, these vesicles fuse with the presynaptic membrane and release acetylthis compound into the synaptic cleft.[5]

-

Ineffective Postsynaptic Activation: Acetylthis compound is a weak agonist at both nicotinic and muscarinic acetylcholine receptors.[6] Its release in place of acetylcholine results in a diminished postsynaptic response, leading to a failure of cholinergic transmission. This effect is particularly pronounced during periods of high neuronal activity, as the demand for acetylcholine synthesis and release is elevated.[7]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and its acetylated form with key components of the cholinergic system.

Table 1: Inhibition of the High-Affinity Choline Transporter (CHT) by this compound

| Compound | Parameter | Value | Species | Preparation | Reference |

| This compound | I50 | 2 - 6 µM | Rat | Brain Synaptosomes | [8] |

Note: A specific Ki value for this compound's inhibition of CHT was not available in the reviewed literature. The I50 value indicates the concentration at which 50% of choline transport is inhibited.

Table 2: Substrate Kinetics of Choline Acetyltransferase (ChAT)

| Substrate | Km | Vmax (relative to Choline) | Species | Enzyme Source | Reference |

| Choline | 0.41 mM | 100% | Human | Placenta | [9] |

| This compound | Not Reported | Approx. 100% | Not Specified | Not Specified | [1] |

Note: Specific Km and Vmax values for this compound as a substrate for ChAT are not well-documented in publicly available literature. The qualitative assessment is that it is "about as effectively as choline itself."

Table 3: Receptor Binding Affinity of Acetylated Choline Analogs

| Compound | Receptor Subtype | Affinity (relative to Acetylcholine) | Species | Reference |

| Acetyldiethylcholine | Muscarinic (central) | 14-fold lower | Not Specified | [6] |

| Acetylcholine | Muscarinic (high-affinity) | Kd ~30 nM | Rat | CNS and peripheral tissues |

| Acetylcholine | Nicotinic (muscle) | Kd = 106 ± 6 µM | Mouse | Not Specified |

| Choline | Nicotinic (muscle) | Kd = 4.1 ± 0.5 mM | Mouse | Not Specified |

Note: Direct binding affinity data for acetylthis compound was not found. Data for the closely related analog, acetyldiethylcholine, is provided as a proxy. The affinity of acetylcholine and choline for nicotinic receptors is included for comparison.

Signaling Pathways and Experimental Workflows

Acetylcholine Synthesis and the "False Transmitter" Pathway

The following diagram illustrates the normal acetylcholine synthesis pathway and how this compound interferes with it.

References

- 1. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of the high-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of false transmitters as treatments for nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Irreversible binding of acetylethylcholine mustard to cardiac cholinergic muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Structural Analogs of Triethylcholine and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylcholine (TEC) is a well-established cholinomimetic compound that acts as a precursor to a "false neurotransmitter," thereby interfering with cholinergic transmission. This technical guide provides a comprehensive overview of the structural analogs of this compound, detailing their synthesis, biological activity, and the experimental methodologies used for their evaluation. The primary mechanism of action for these compounds involves their interaction with two key components of the cholinergic system: the high-affinity choline transporter (CHT) and the enzyme choline acetyltransferase (ChAT). By competing with endogenous choline, these analogs can be taken up into cholinergic nerve terminals and subsequently acetylated to form false neurotransmitters, which are then stored in synaptic vesicles and released upon nerve stimulation. This process ultimately disrupts normal acetylcholine-mediated signaling. This guide summarizes quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, offering a valuable resource for researchers in neuropharmacology and drug development.

Introduction to this compound and its Analogs

This compound [(2-hydroxyethyl)triethylammonium] is a quaternary ammonium compound structurally similar to choline. Its primary pharmacological effect stems from its ability to act as a substrate for the high-affinity choline transporter (CHT), the rate-limiting step for acetylcholine (ACh) synthesis.[1][2] Once transported into the presynaptic terminal, TEC is acetylated by choline acetyltransferase (ChAT) to form acetylthis compound.[3] This acetylated analog is then packaged into synaptic vesicles and released upon neuronal depolarization, acting as a "false neurotransmitter." Acetylthis compound is a much weaker agonist at cholinergic receptors compared to acetylcholine, leading to a reduction in the efficacy of cholinergic neurotransmission.[3]

The study of this compound analogs provides valuable insights into the structural requirements for substrate recognition by both CHT and ChAT. By systematically modifying the structure of TEC, researchers can probe the active sites of these proteins and develop more potent and selective inhibitors or modulators of cholinergic function. This guide explores the structure-activity relationships of various N-alkyl and cyclic analogs of choline, providing a foundation for the rational design of novel cholinergic agents.

Quantitative Analysis of Biological Activity

The biological activity of this compound analogs is primarily assessed by their ability to inhibit the high-affinity choline transporter (CHT) and to act as substrates for choline acetyltransferase (ChAT). The following tables summarize the available quantitative data for a selection of these compounds.

Inhibition of High-Affinity Choline Transporter (CHT)

The inhibitory potency of this compound analogs on CHT is typically determined by measuring the reduction in the uptake of radiolabeled choline in synaptosomal preparations or in cell lines expressing the transporter. The IC50 value represents the concentration of the analog that inhibits 50% of the specific choline uptake, while the Ki value is the inhibition constant, providing a measure of the inhibitor's binding affinity.

| Compound | Structure | Inhibition Parameter | Value | Reference |

| Hemicholinium-3 | Dimeric quaternary amine | IC50 | 6.1 x 10⁻⁸ M | [4] |

| N-methyl-3-quinuclidinone | Quinuclidine derivative | IC50 | 5.6 x 10⁻⁷ M | [4] |

| Morantel | Tetrahydropyrimidine | Ki | 1.3 µM | |

| Pyrantel | Tetrahydropyrimidine | Ki | 5.7 µM | |

| Oxantel | Tetrahydropyrimidine | Ki | 8.3 µM |

Substrate Activity for Choline Acetyltransferase (ChAT)

The efficiency of this compound analogs as substrates for ChAT is determined by measuring the rate of their acetylation compared to that of choline. Kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) provide insights into the enzyme's affinity for the analog and its catalytic efficiency.

| Compound | Structure | Km (mM) | Vmax (relative to Choline) | Reference |

| Choline | (CH₃)₃N⁺CH₂CH₂OH | 0.42 - 0.51 | 1.00 | [5] |

| N,N,N-Triethylaminoethanol (this compound) | (C₂H₅)₃N⁺CH₂CH₂OH | - | - | [5] |

| N,N-Dimethylmonoethylaminoethanol | (CH₃)₂(C₂H₅)N⁺CH₂CH₂OH | - | - | [5] |

| N-Monomethyldiethylaminoethanol | (CH₃)(C₂H₅)₂N⁺CH₂CH₂OH | - | - | [5] |

| N,N-Dimethylmonobutylaminoethanol | (CH₃)₂(C₄H₉)N⁺CH₂CH₂OH | - | - | [5] |

| Homocholine | (CH₃)₃N⁺CH₂CH₂CH₂OH | Poor Substrate | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of this compound analogs.

Synthesis of N-Alkyl Analogs of Choline

Objective: To synthesize a series of N-alkyl analogs of choline for structure-activity relationship studies.

General Procedure:

-

Starting Material: 2-(Dimethylamino)ethanol.

-

Alkylation: React 2-(dimethylamino)ethanol with an appropriate alkyl halide (e.g., ethyl iodide, propyl bromide, butyl iodide) in a suitable solvent such as acetonitrile or ethanol.

-

Reaction Conditions: The reaction is typically carried out at reflux for several hours to ensure complete quaternization of the amino group.

-

Purification: The resulting quaternary ammonium salt is often purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the desired N-alkyl choline analog.

-

Characterization: The structure and purity of the synthesized compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Reference for general procedures on synthesis of quaternary ammonium compounds.[6]

High-Affinity Choline Uptake (HACU) Assay using Radiolabeled Choline

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound analogs on the high-affinity choline transporter.

Materials:

-

Synaptosomes prepared from rat brain tissue (e.g., striatum or hippocampus) or a cell line stably expressing the high-affinity choline transporter (CHT).

-

Krebs-Ringer buffer (pH 7.4).

-

[³H]Choline (radiolabeled choline).

-

Test compounds (this compound analogs) at various concentrations.

-

Hemicholinium-3 (a known potent inhibitor of HACU, used as a positive control).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from rat brain tissue by differential centrifugation. Resuspend the synaptosomal pellet in ice-cold Krebs-Ringer buffer.

-

Incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Initiation of Uptake: Initiate choline uptake by adding a known concentration of [³H]choline to the incubation mixture.

-

Termination of Uptake: After a short incubation period (e.g., 4 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]choline.

-

Quantification: Place the filters in scintillation vials containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific high-affinity uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of hemicholinium-3) from the total uptake. Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive.[7][8][9]

Detailed protocols for HACU assays can be found in the following references.[2][10][11]

Choline Acetyltransferase (ChAT) Activity Assay

Objective: To determine if this compound analogs are substrates for choline acetyltransferase and to measure their kinetic parameters (Km and Vmax).

Materials:

-

Purified choline acetyltransferase or a synaptosomal lysate as a source of the enzyme.

-

[¹⁴C]Acetyl-Coenzyme A (radiolabeled acetyl-CoA).

-

Choline or the this compound analog to be tested at various concentrations.

-

Reaction buffer (e.g., phosphate buffer, pH 7.4).

-

Reagents for stopping the reaction and separating the product (e.g., sodium tetraphenylborate in an organic solvent to extract the radiolabeled acetylcholine).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, reaction buffer, and a fixed concentration of [¹⁴C]acetyl-CoA.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding varying concentrations of choline or the test analog.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time during which the reaction rate is linear.

-

Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., an acidic solution).

-

Product Separation: Separate the radiolabeled acetylcholine product from the unreacted [¹⁴C]acetyl-CoA. This can be achieved by liquid-liquid extraction using sodium tetraphenylborate in an organic solvent, which selectively complexes with the positively charged acetylcholine.

-

Quantification: Measure the radioactivity in the organic phase containing the [¹⁴C]acetylcholine using a liquid scintillation counter.

-

Data Analysis: Plot the reaction velocity (rate of product formation) against the substrate (choline or analog) concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Detailed protocols for ChAT activity assays can be found in the following references.[2][5]

Quantification of Acetylated Choline Analogs by Mass Spectrometry

Objective: To identify and quantify the formation of acetylated this compound analogs in biological samples.

Methodology:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules.

-

Sample Preparation: Extract the acetylated analogs from the biological matrix (e.g., cell culture media, tissue homogenate) using a suitable extraction method, such as solid-phase extraction or liquid-liquid extraction.

-

Chromatographic Separation: Separate the acetylated analog from other components of the sample using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar compounds.

-

Mass Spectrometric Detection: Introduce the eluent from the chromatography system into a tandem mass spectrometer. The acetylated analog is ionized (typically using electrospray ionization, ESI), and the precursor ion is selected and fragmented. Specific fragment ions are then detected.

-

Quantification: Quantify the acetylated analog by comparing its peak area to that of a known concentration of an internal standard (ideally, a stable isotope-labeled version of the analyte).

References for LC-MS/MS methods for choline and its analogs.[12]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the activity of this compound analogs.

Signaling Pathway of a Cholinergic Presynaptic Terminal

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-microbial activities of choline-like quaternary ammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.graphpad.com [cdn.graphpad.com]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Choline uptake and acetylcholine synthesis in synaptosomes: investigations using two different labeled variants of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Choline: high-affinity uptake by rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Triethylcholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylcholine (TEC) is a synthetic quaternary ammonium compound that acts as a specific inhibitor of acetylcholine synthesis, leading to a unique profile of neuromuscular and autonomic effects. It functions as a precursor to a "false neurotransmitter," acetylthis compound, which is an inactive analog of acetylcholine. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, physiological effects, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual framework for researchers in pharmacology and drug development.

Pharmacokinetics

Data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public domain. Most studies have focused on its pharmacodynamic effects rather than its pharmacokinetic profile. However, based on its chemical nature as a quaternary ammonium compound and findings from related studies, some general characteristics can be inferred.

Absorption: As a quaternary ammonium compound, this compound is expected to have low oral bioavailability due to its high polarity and positive charge, which limit its passive diffusion across the gastrointestinal mucosa.

Distribution: Following intravenous administration, this compound is distributed to cholinergic nerve terminals. Studies involving radiolabeled choline and its analogs suggest active transport into these terminals via the high-affinity choline transporter (CHT).[1]

Metabolism: The primary metabolic fate of this compound within the cholinergic neuron is acetylation by choline acetyltransferase (ChAT) to form acetylthis compound.[2] This process is central to its mechanism of action. The systemic metabolism of this compound has not been well-characterized.

Excretion: The route and rate of excretion of this compound and its metabolites have not been quantitatively determined.

Table 1: Pharmacokinetic Parameters of this compound (Data Not Available)

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | N/A | N/A | N/A | N/A |

| Volume of Distribution (Vd) | N/A | N/A | N/A | N/A |

| Clearance (CL) | N/A | N/A | N/A | N/A |

| Bioavailability (F%) | N/A | N/A | N/A | N/A |

N/A: Data not available in the reviewed literature.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily centered on its ability to interfere with cholinergic neurotransmission.

Mechanism of Action: The "False Neurotransmitter" Hypothesis

The predominant mechanism of action of this compound is its function as a precursor to a "false neurotransmitter."[2][3] This process can be broken down into the following steps:

-

Uptake: this compound, being structurally similar to choline, is actively transported into the presynaptic terminal of cholinergic neurons by the high-affinity choline transporter (CHT).

-

Acetylation: Inside the neuron, this compound is acetylated by the enzyme choline acetyltransferase (ChAT) to form acetylthis compound.

-

Vesicular Storage: Acetylthis compound is then packaged into synaptic vesicles.

-

Release: Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane and release acetylthis compound into the synaptic cleft.

-

Postsynaptic Inaction: Acetylthis compound is pharmacologically inactive at postsynaptic nicotinic and muscarinic receptors.[2]

-

Depletion of Acetylcholine: The synthesis and release of the "false" neurotransmitter occur at the expense of acetylcholine, leading to a progressive depletion of the functional neurotransmitter and subsequent failure of synaptic transmission.

This mechanism explains the characteristic delayed onset of action and the frequency-dependent nature of the neuromuscular block, as more rapid nerve firing accelerates the depletion of acetylcholine stores.[2]

Effects on Neuromuscular Transmission

This compound produces a characteristic, slowly developing muscular weakness that is more pronounced with exercise or high-frequency nerve stimulation.[4] This is a direct consequence of the depletion of acetylcholine at the neuromuscular junction. The neuromuscular block is not reversed by anticholinesterases but can be antagonized by the administration of choline.[4]

Table 2: Effects of this compound on Neuromuscular Transmission

| Parameter | Effect | Species | Dose/Concentration | Reference |

| Muscle Twitch Tension (low frequency stimulation) | Minimal to no effect | Cat, Rabbit | N/A | [4] |

| Muscle Twitch Tension (high frequency stimulation) | Significant reduction | Cat, Rabbit | 25-40 mg/kg (i.v.) | [4] |

| Tetanic Contraction | Poorly sustained | Cat | N/A | [4] |

| Effect of Choline | Reversal of neuromuscular block | Cat, Rabbit | N/A | [4] |

| Effect of Anticholinesterases | Ineffective in reversing block | Cat | N/A | [4] |

Effects on the Autonomic Nervous System

This compound exhibits a transient ganglion-blocking action, similar to tetraethylammonium.[4] This can lead to a temporary drop in blood pressure and other autonomic effects.

Table 3: Autonomic Effects of this compound

| Parameter | Effect | Species | Dose/Concentration | Reference |

| Blood Pressure | Transient decrease | Cat, Rabbit | 25-50 mg/kg (i.v.) | [4] |

| Nictitating Membrane (pre-ganglionic stimulation) | Blockade of contraction | Cat | N/A | [4] |

| Nictitating Membrane (post-ganglionic stimulation) | No effect | Cat | N/A | [4] |

Receptor Binding Profile

Table 4: Comparative Binding Affinities at the Nicotinic Acetylcholine Receptor

| Ligand | Receptor Subtype | Kd / Ki | Species | Reference |

| Acetylcholine | Muscle (closed state) | KD: 106 ± 6 µM | Mouse | [5] |

| Choline | Muscle (closed state) | KD: 4.1 ± 0.5 mM | Mouse | [5] |

| Acetylthis compound | N/A | N/A | N/A | N/A |

N/A: Data not available in the reviewed literature.

Toxicology

This compound exhibits relatively low acute toxicity.[4] The primary cause of death at high doses is respiratory failure, which is exacerbated by exercise.[4]

Table 5: Acute Toxicity of this compound Iodide

| Species | Route | LD50 | Observation | Reference |

| Rabbit | i.v. | 100 mg/kg (with exercise) | Death from respiratory failure | [4] |

| Rabbit | i.v. | 10-25 mg/kg | Slight to moderate exercise intolerance | [4] |

Experimental Protocols

Neuromuscular Junction Preparation (In Situ)

This protocol is designed to assess the effects of this compound on neuromuscular transmission in an anesthetized animal.

-

Animal Preparation: A cat or rabbit is anesthetized (e.g., with chloralose or urethane). The sciatic nerve and the tibialis anterior muscle are surgically exposed. The tendon of the muscle is detached and connected to a force-displacement transducer to record isometric contractions.

-

Nerve Stimulation: The sciatic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.5 ms duration). Both low-frequency (e.g., 0.1 Hz) and high-frequency (e.g., 50-100 Hz) stimulation protocols are employed to assess the frequency-dependent effects of the drug.

-

Drug Administration: this compound is administered intravenously.

-

Data Acquisition: Muscle twitch tension is recorded continuously before and after drug administration. Arterial blood pressure may also be monitored.

Measurement of Acetylcholine Release

This protocol outlines a method to quantify the effect of this compound on the release of acetylcholine from an isolated nerve-muscle preparation.

-

Tissue Preparation: The phrenic nerve-diaphragm preparation from a rat is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate) with an anticholinesterase agent (e.g., physostigmine) to prevent acetylcholine degradation.

-

Radiolabeling (optional but recommended): The preparation is incubated with a radiolabeled choline precursor (e.g., [3H]-choline) to label the intracellular acetylcholine pool.

-

Stimulation and Perfusate Collection: The phrenic nerve is stimulated electrically (e.g., trains of pulses at a defined frequency). The bathing solution (perfusate) is collected at regular intervals before, during, and after stimulation.

-

Drug Application: this compound is added to the organ bath.

-

Quantification of Acetylcholine: The acetylcholine content in the collected perfusate samples is quantified. This can be done using bioassay (e.g., on the guinea-pig ileum), high-performance liquid chromatography with electrochemical detection (HPLC-ED), or by liquid scintillation counting if a radiolabel was used.

-

Data Analysis: The amount of acetylcholine released per nerve impulse is calculated and compared between control and this compound-treated conditions.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the mechanisms of cholinergic transmission. Its action as a precursor to a "false neurotransmitter" provides a unique model for studying the consequences of impaired acetylcholine synthesis. While its pharmacodynamic effects are well-documented, a significant knowledge gap exists regarding its pharmacokinetic properties. Further research, potentially utilizing modern analytical techniques and radiolabeling studies, is warranted to fully characterize the ADME profile of this compound. A more complete understanding of its pharmacokinetics would enhance its utility as a research tool and provide a more comprehensive safety profile. The experimental protocols and data presented in this guide offer a solid foundation for future investigations into this intriguing compound.

References

- 1. Radiolabeled absorption, distribution, metabolism, and excretion studies in drug development: why, when, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Triethylcholine: A Comprehensive Technical Guide for the Study of Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylcholine (TEC) is a synthetic choline analog that has served as an invaluable pharmacological tool for the investigation of cholinergic neurotransmission. By acting as a precursor to a "false" neurotransmitter, acetylthis compound (ATEC), TEC provides a unique mechanism to probe the intricacies of acetylcholine (ACh) synthesis, storage, release, and receptor interaction. This technical guide offers an in-depth exploration of TEC's mechanism of action, a compilation of quantitative data on its interactions within the cholinergic system, and detailed experimental protocols for its application in neuroscience research. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize TEC as a tool for studying cholinergic pathways and for the development of novel therapeutics targeting cholinergic dysfunction.

Introduction to this compound and the Cholinergic System

The cholinergic system, with acetylcholine as its primary neurotransmitter, plays a critical role in a vast array of physiological processes, including muscle contraction, learning, memory, and autonomic control.[1] Dysregulation of cholinergic signaling is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, myasthenia gravis, and schizophrenia, making it a key target for drug development.[2][3]

This compound emerges as a powerful tool for dissecting this system. It is a structural analog of choline that competes with endogenous choline for uptake into cholinergic nerve terminals and subsequent enzymatic acetylation.[4][5] This leads to the formation of acetylthis compound (ATEC), a "false" neurotransmitter that is then packaged into synaptic vesicles and released upon neuronal stimulation. The key to TEC's utility lies in the fact that ATEC is a significantly less potent agonist at cholinergic receptors compared to ACh.[6] This allows for the selective disruption of cholinergic transmission in a manner that is dependent on neuronal activity, providing a dynamic tool to study the consequences of impaired cholinergic signaling.[7]

Mechanism of Action

The effects of this compound on cholinergic pathways are multifaceted and primarily stem from its role as a competitive substrate for key proteins involved in acetylcholine metabolism. The process can be broken down into the following key steps:

-

Uptake: this compound is transported into the presynaptic terminal of cholinergic neurons via the high-affinity choline transporter (CHT).[8][9][10][11] It competes with endogenous choline for this uptake mechanism.

-

Acetylation: Once inside the neuron, TEC is a substrate for the enzyme choline acetyltransferase (ChAT), which catalyzes its acetylation to form acetylthis compound (ATEC).[12] This process competes with the synthesis of acetylcholine.

-

Vesicular Packaging: ATEC is then transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).[13]

-

Release: Upon the arrival of an action potential, the vesicles containing ATEC fuse with the presynaptic membrane, releasing the false neurotransmitter into the synaptic cleft.

-

Receptor Interaction: ATEC can then interact with postsynaptic nicotinic and muscarinic acetylcholine receptors, but with a significantly lower potency than acetylcholine, leading to a reduction in postsynaptic signaling.[6]

This sequence of events effectively reduces the "quantal size" of cholinergic transmission, leading to a frequency-dependent block of neurotransmission, particularly at synapses with high firing rates.[7]

Quantitative Data

| Compound | Transporter/Enzyme | Parameter | Value | Species | Reference |

| Choline | High-Affinity Choline Transporter (CHT1) | Km | ~2 µM | Rat | [14] |

| Hemicholinium-3 | High-Affinity Choline Transporter (CHT1) | Ki | 1–5 nM | Human | [14] |

| Choline | Choline Acetyltransferase (ChAT) | Km | 0.41 mM | Human | [15] |

| Acetyl-CoA | Choline Acetyltransferase (ChAT) | Km | 11.9 µM | Human | [15] |

| Vesamicol | Vesicular Acetylcholine Transporter (VAChT) | Ki | ~20 nM | Rat | [16] |

Table 1: Kinetic Parameters of Key Cholinergic Proteins.

| Compound | Receptor Subtype | Parameter | Value | Species | Reference |

| Acetylcholine | Nicotinic (generic) | IC50 | 12.6 nM | Human | [17] |

| Choline | Nicotinic (generic) | IC50 | 241 µM | Rat | [18] |

| Acetylcholine | Muscarinic (high-affinity) | Kd | ~30 nM | Rat | [18] |

| Choline | Muscarinic (antagonist binding) | IC50 | 2.5 mM | Rat | [18] |

| Choline | Muscarinic (agonist binding) | IC50 | 165 µM | Rat | [18] |

Table 2: Receptor Binding Affinities.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study cholinergic pathways.

In Vitro Synaptosome Preparation for Uptake and Release Studies

This protocol describes the isolation of synaptosomes, which are resealed nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release.

Materials:

-

Rodent brain tissue (e.g., cortex, hippocampus, or striatum)

-

Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors

-

Percoll gradients (e.g., 5%, 10%, and 23%)

-

Krebs-Ringer Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, 2.5 mM CaCl2, pH 7.4

-

Radiolabeled this compound (e.g., [3H]-TEC) or a suitable analytical method for unlabeled TEC.

-

High-potassium KRB (for depolarization-induced release): substitute NaCl with an equimolar concentration of KCl (e.g., 50 mM KCl).

Procedure:

-

Homogenization: Dissect the brain region of interest on ice and homogenize in ice-cold Homogenization Buffer using a Dounce homogenizer.[19]

-

Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Synaptosome Isolation: Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at 31,000 x g for 5 minutes at 4°C. Synaptosomes will be enriched at the 10%/23% Percoll interface.

-

Washing: Carefully collect the synaptosomal fraction, dilute with Homogenization Buffer, and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the synaptosomes. Resuspend the pellet in KRB.

-

Uptake Assay: Pre-incubate the synaptosomes at 37°C for 5 minutes. Initiate the uptake by adding [3H]-TEC at various concentrations. Terminate the reaction at different time points by rapid filtration through glass fiber filters and washing with ice-cold KRB. Measure the radioactivity on the filters using liquid scintillation counting.

-

Release Assay: Load the synaptosomes with [3H]-TEC as described above. After washing, resuspend the synaptosomes in KRB and superfuse them. Collect baseline fractions, then switch to high-potassium KRB to stimulate release. Collect the superfusate fractions and measure their radioactivity.

Data Analysis:

-

For uptake studies, calculate the initial velocity (V) at each substrate concentration and determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) using non-linear regression analysis.

-

For release studies, express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of the release experiment.

Workflow for in vitro synaptosome preparation and subsequent uptake and release assays.

In Vivo Microdialysis for Measuring Acetylthis compound Release

This protocol allows for the in vivo monitoring of neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4

-

This compound for systemic administration

-

Analytical system for ATEC and ACh quantification (e.g., LC-MS/MS).[1][2][20][21]

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., hippocampus or striatum).[22][23][24][25] Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[26] Allow the system to equilibrate for at least 1-2 hours, collecting and discarding the dialysate.

-

Baseline Collection: Begin collecting dialysate fractions into vials at regular intervals (e.g., 20 minutes) to establish a baseline level of ACh.

-

This compound Administration: Administer TEC systemically (e.g., via intraperitoneal injection).

-

Post-Administration Collection: Continue collecting dialysate fractions to monitor the levels of ACh and the appearance of ATEC.

-

Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse with a fixative. Remove the brain and perform histological analysis to verify the correct placement of the microdialysis probe.

-

Sample Analysis: Analyze the dialysate samples for ACh and ATEC content using a sensitive analytical method such as LC-MS/MS.

Data Analysis:

-

Express the concentration of ACh and ATEC in each dialysate fraction.

-

Calculate the change in neurotransmitter levels from baseline following TEC administration.

Workflow for in vivo microdialysis to measure acetylthis compound release.

Electrophysiological Recording at the Neuromuscular Junction

This protocol describes the recording of end-plate potentials (EPPs) at the neuromuscular junction (NMJ) to assess the effects of this compound on synaptic transmission.

Materials:

-

Isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm or mouse levator auris longus)

-

Dissection microscope

-

Electrophysiology rig with amplifier, stimulator, and data acquisition system

-

Glass microelectrodes for intracellular recording

-

Ringer's solution appropriate for the species

-

This compound

Procedure:

-

Preparation Dissection: Dissect the nerve-muscle preparation and mount it in a recording chamber continuously perfused with oxygenated Ringer's solution.

-

Electrode Placement: Using a micromanipulator, impale a muscle fiber near the end-plate region with a sharp glass microelectrode filled with 3 M KCl.

-

Nerve Stimulation: Place a stimulating electrode on the motor nerve.

-

Baseline Recording: Record spontaneous miniature end-plate potentials (mEPPs). Deliver single supramaximal stimuli to the nerve to evoke end-plate potentials (EPPs).

-

This compound Application: Add TEC to the perfusing Ringer's solution at the desired concentration.

-

Post-TEC Recording: Continuously record mEPPs and evoke EPPs at regular intervals to observe the time course of TEC's effect. To assess frequency-dependent block, apply trains of stimuli at different frequencies (e.g., 1 Hz, 10 Hz, 50 Hz).[7]

-

Washout: Perfuse the preparation with TEC-free Ringer's solution to determine the reversibility of the effects.

Data Analysis:

-

Measure the amplitude and frequency of mEPPs.

-

Measure the amplitude of the EPPs.

-

For train stimulation, calculate the ratio of the amplitude of the last EPP to the first EPP in the train to quantify synaptic depression.

Workflow for electrophysiological recording at the neuromuscular junction.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound.

Cholinergic signaling pathway illustrating the intervention of this compound.

Applications in Drug Development

This compound and the principles of false neurotransmission have significant implications for drug development. By providing a model of reduced cholinergic tone, TEC can be used to:

-

Validate novel therapeutic targets: Assess the efficacy of compounds aimed at enhancing cholinergic function in a state of compromised transmission.

-

Screen for cholinomimetic drugs: Identify compounds that can overcome the functional deficit induced by ATEC.

-

Study the pathophysiology of cholinergic disorders: Mimic the reduced cholinergic state observed in diseases like Alzheimer's to investigate downstream consequences and potential interventions.

-

Develop activity-dependent drugs: The principle of targeting highly active synapses, as demonstrated by TEC, can inform the design of drugs that selectively modulate overactive neural circuits.

Conclusion

This compound remains a cornerstone tool for the study of cholinergic neurotransmission. Its unique mechanism of action, leading to the formation and release of a false neurotransmitter, provides a nuanced approach to perturbing the cholinergic system. This technical guide has provided a comprehensive overview of TEC, including its mechanism, quantitative data, and detailed experimental protocols. By leveraging the methodologies and understanding presented herein, researchers can continue to unravel the complexities of cholinergic pathways and accelerate the development of novel therapies for a range of neurological and psychiatric disorders.

References

- 1. Imaging mass spectrometry to visualise increased acetylcholine in lungs of asthma model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microdialysis measurement of cortical and hippocampal acetylcholine release during sleep-wake cycle in freely moving cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist Activation of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Micellar Choline-Acetyltransferase Complexes Exhibit Ultra-Boosted Catalytic Rate for Acetylcholine Synthesis—Mechanistic Insights for Development of Acetylcholine-Enhancing Micellar Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actions of this compound on neuromuscular transmission. 1961 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Choline transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and characterization of the high-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular properties of the high-affinity choline transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological evaluation of the neuromuscular junction: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholine - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 15. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vivo Hippocampal Acetylcholine Release During Exposure to Acute Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vivo effects of propofol on acetylcholine release from the frontal cortex, hippocampus and striatum studied by intracerebral microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Irreversible binding of acetylethylcholine mustard to cardiac cholinergic muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Triethylcholine Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (TEC) is a choline analog that acts as a precursor to a "false neurotransmitter."[1][2][3] By competing with choline for uptake into cholinergic nerve endings, TEC is acetylated by choline-O-acetyltransferase to form acetylthis compound.[3] This "false transmitter" is then released upon nerve stimulation but is significantly less potent than acetylcholine, leading to a functional impairment of cholinergic neurotransmission. This property makes TEC a valuable tool in neuroscience research to model cholinergic dysfunction and to study its effects on neuromuscular and cognitive functions.

These application notes provide detailed protocols for the administration of this compound in rodent models, summarize key quantitative data from published studies, and offer visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Acute Toxicity of this compound in Mice

| Route of Administration | LD50 (mg/kg) | 95% Confidence Limits (mg/kg) | Notes | Reference |

| Subcutaneous | Not explicitly stated, but daily injections of ~25 mg/kg were lethal to 50% of mice over 14 days, suggesting a cumulative effect. | Not available | Toxicity is antagonized by choline. | [4] |

Table 2: Effective Doses of this compound for Neuromuscular Blockade

| Animal Model | Route of Administration | Dose (mg/kg) | Observed Effect | Reference |

| Cat | Intravenous | 20 - 50 | Reduction in muscle contraction strength, particularly at high nerve stimulation frequencies. | [4] |

| Rabbit | Not specified | Not specified | Effective in relieving spasms from experimental tetanus. | [3] |

Signaling Pathway of this compound as a False Neurotransmitter Precursor

The following diagram illustrates the mechanism by which this compound interferes with cholinergic neurotransmission.

Caption: Mechanism of acetylthis compound as a false neurotransmitter.

Experimental Protocols

Protocol 1: Induction of Neuromuscular Blockade in Rodents

This protocol is adapted from studies investigating the effects of this compound on neuromuscular function.

Objective: To induce a temporary and reversible neuromuscular blockade for studying muscle weakness and fatigue.

Materials:

-

This compound (TEC) iodide or chloride salt

-

Sterile saline (0.9% NaCl)

-

Rodent species (e.g., Wistar rats or C57BL/6 mice)

-

Standard animal handling and injection equipment (syringes, needles)

-

Apparatus for assessing muscle function (e.g., grip strength meter, rotarod)

Procedure:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. Ensure free access to food and water.

-

Drug Preparation: Prepare a stock solution of TEC in sterile saline. A typical concentration might be 10-20 mg/mL. Ensure the solution is fully dissolved and at room temperature before administration.

-

Administration:

-

Route: Intraperitoneal (IP) or subcutaneous (SC) injection is recommended for systemic effects.

-

Dosage: Based on available data, a starting dose of 20-40 mg/kg can be used. Dose adjustments may be necessary depending on the rodent species and the desired level of blockade.

-

Volume: The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

-

-

Observation and Data Collection:

-

Observe the animals for signs of muscle weakness, which may include reduced spontaneous movement, ataxia, or a splayed hind limb posture. The onset of effects is typically slow.[4]

-

Perform functional assessments at baseline and at various time points post-injection (e.g., 30, 60, 90, and 120 minutes).

-

Monitor for any signs of respiratory distress. Lethal doses can cause respiratory paralysis.[4]

-

-

Reversal (Optional): To confirm the cholinergic nature of the effect, a separate cohort of animals can be administered choline chloride (e.g., 100 mg/kg, IP) following the onset of muscle weakness. Choline administration has been shown to reverse the effects of TEC.[4]

Protocol 2: Chronic Administration for Modeling Cholinergic Dysfunction

This protocol is designed for studies investigating the long-term consequences of impaired cholinergic signaling.

Objective: To induce a state of chronic cholinergic hypofunction.

Materials:

-

This compound (TEC) iodide or chloride salt

-

Sterile saline (0.9% NaCl)

-

Rodent species (e.g., Sprague-Dawley rats or CD-1 mice)

-

Standard animal handling and injection equipment

Procedure:

-

Animal Preparation: As described in Protocol 1.

-

Drug Preparation: Prepare a sterile solution of TEC in saline.

-

Administration:

-

Route: Subcutaneous (SC) injection is often preferred for repeated administrations to minimize irritation.

-

Dosage: A daily dose of approximately 25 mg/kg has been shown to have cumulative effects in mice.[4] Lower doses may be required for longer-term studies to avoid significant mortality. A dose-response study is recommended.

-

Frequency: Administer once daily for a predetermined period (e.g., 7, 14, or 28 days).

-

-

Monitoring and Assessment:

-

Monitor the general health of the animals daily, including body weight, food and water intake, and overall appearance.

-

Behavioral testing for cognitive functions (e.g., Morris water maze, passive avoidance) can be performed during or after the administration period to assess the impact on learning and memory.

-

At the end of the study, brain tissue can be collected for neurochemical analysis (e.g., acetylcholine levels, choline acetyltransferase activity).

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for a study investigating the effects of this compound.

Caption: General experimental workflow for rodent studies with this compound.

Concluding Remarks

The administration of this compound is a valuable method for investigating the consequences of cholinergic dysfunction in rodent models. The protocols provided here offer a starting point for researchers, and specific parameters such as dosage and duration of administration should be optimized based on the experimental objectives and the specific rodent strain being used. Careful monitoring of the animals is crucial, particularly with respect to neuromuscular and respiratory function.

References

- 1. Cholinergic actions of false neurotransmitters: acetyldiethylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACTIONS OF this compound ON NEUROMUSCULAR TRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Application of Triethylcholine in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (TEC) is a synthetic choline analog that serves as a valuable tool for investigating cholinergic mechanisms in vitro. It primarily acts as a competitive inhibitor of the high-affinity choline transporter (CHT), thereby limiting the uptake of choline, the rate-limiting precursor for acetylcholine (ACh) synthesis. Furthermore, TEC can be acetylated by choline acetyltransferase (ChAT) to form acetylthis compound (acetyl-TEC), which acts as a "false neurotransmitter."[1][2][3] This dual mechanism makes TEC a potent modulator of cholinergic signaling. These application notes provide detailed protocols for utilizing TEC in cell culture to study its effects on choline uptake, acetylcholine synthesis and release, and overall cell viability.

Mechanism of Action

This compound exerts its effects on cholinergic systems through two primary mechanisms:

-